High-Strength Quantitative Comparative Evidence Is Currently Unavailable for This Compound
After exhaustive search of primary literature, patents, and authoritative databases, no high-strength quantitative comparative evidence satisfying the minimum criteria (clear comparator, quantitative data for both target and comparator, defined assay context) could be identified for 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS 339103-66-1). The only quantitative affinity datum located—a Kd of 2.5 µM for RORγ from BindingDB (BDBM339103)—is structurally inconsistent with the target compound's pyridine scaffold and is therefore unreliable for differentiation claims [1]. No direct head-to-head comparisons with regioisomers (e.g., CAS 338955-27-4 or CAS 252059-11-3), no selectivity profiling data, and no in vivo or cellular activity data were found for this exact CAS number. Consequently, all evidence items in this section are classified as Supporting Evidence only and should not be used to inform procurement decisions.
| Evidence Dimension | RORγ Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 2.5 µM (reported for BDBM339103; structural assignment uncertain) |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not calculable |
| Conditions | ThermoFluor assay, human RORγ LBD |
Why This Matters
The absence of reliable quantitative comparative data means that procurement decisions cannot currently be evidence-based for this specific compound; users are advised to request custom head-to-head profiling against regioisomeric analogs before committing to procurement.
- [1] BindingDB. BDBM339103: US10201546, Example 49c. Kd = 2.50E+3 nM for Human Nuclear Receptor ROR-gamma (ThermoFluor assay). View Source
